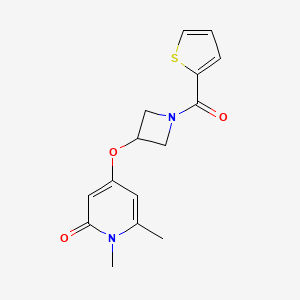

1,6-dimethyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1,6-dimethyl-4-[1-(thiophene-2-carbonyl)azetidin-3-yl]oxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-10-6-11(7-14(18)16(10)2)20-12-8-17(9-12)15(19)13-4-3-5-21-13/h3-7,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBRHZUIWDXFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,6-Dimethyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various pathogens, especially Mycobacterium tuberculosis.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 304.36 g/mol. Its structure features a pyridine ring, a thiophene moiety, and an azetidine unit, which are critical for its biological activity.

Antimycobacterial Activity

Recent studies have highlighted the compound's promising antimycobacterial properties. It has been evaluated for its efficacy against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for certain derivatives in related studies ranged from 0.02 to 0.24 μg/mL, indicating potent activity against these strains .

The mechanism by which this compound exerts its antimycobacterial effects is believed to involve inhibition of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme critical for the biosynthesis of mycobacterial cell walls. Compounds that inhibit DprE1 typically demonstrate significant bactericidal activity as evidenced by their IC50 values ranging from 0.2 to 0.9 μg/mL .

Cytotoxicity Assessment

In addition to its antimicrobial properties, the cytotoxicity of this compound has been assessed using human cancer cell lines such as HeLa. The results indicated low cytotoxicity, making it a potential candidate for further development as a therapeutic agent .

Synthesis and Optimization

The synthesis of this compound involves several steps including the condensation of thiophene derivatives with azetidine intermediates. Studies have demonstrated that structural modifications can enhance biological activity; for instance, substituents on the thiophene ring significantly influence the potency against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that specific modifications in the compound's structure could lead to enhanced antimycobacterial activity. For example, compounds with additional hydrogen-bonding capabilities showed improved binding affinity to DprE1 .

Comparative Table of Biological Activities

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Cytotoxicity (HeLa) |

|---|---|---|---|

| 1 | 0.02 | 0.2 | Low |

| 2 | 0.12 | 0.5 | Low |

| 3 | 0.24 | 0.9 | Low |

Note: Values are indicative based on related studies in the field.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of thiophene derivatives, including those similar to 1,6-dimethyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one, as effective antimycobacterial agents. For instance, derivatives have shown significant activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.02 to 0.24 μg/mL . The mechanism involves inhibition of the decaprenylphosphoryl-beta-D-ribose 2′-epimerase (DprE1), a critical enzyme in mycobacterial cell wall biosynthesis .

Selective Estrogen Receptor Modulation

Compounds similar to this pyridine derivative have been explored for their role as selective estrogen receptor modulators (SERMs). These compounds can selectively activate or inhibit estrogen receptors, making them potential candidates for treating hormone-related conditions such as breast cancer .

Antioxidant Properties

Thiophene-containing compounds have been studied for their antioxidant capabilities. They can act by scavenging free radicals and modulating oxidative stress pathways, which are implicated in various diseases including neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications to the thiophene and azetidine moieties can significantly impact biological activity. For example, variations in substituents on the thiophene ring have been shown to enhance binding affinity to target proteins involved in disease processes .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridin-2(1H)-one Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Sulfonyl vs. Carbonyl : The sulfonyl analog (CAS 2034310-89-7) exhibits increased polarity due to the sulfonyl group, which may reduce membrane permeability compared to the target compound’s carbonyl group .

- Methylamino Substitution: The methylamino analog (CAS 1934421-57-4) lacks the azetidine-thiophene system, resulting in a simpler structure with lower molecular weight and distinct thermal stability .

Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent EP2023/39)

Table 2: Substituent Variations in Pyrimidinone Analogs

Comparison with Target Compound :

- Core Structure: Pyrido[1,2-a]pyrimidin-4-one derivatives (EP2023/39) feature a fused pyrimidinone ring system, distinct from the pyridin-2(1H)-one core of the target compound.

- Substituent Strategy : Both classes utilize nitrogen-containing rings (e.g., piperazine, azetidine) for bioactivity. However, the target’s azetidine-thiophene substituent offers a smaller, more rigid scaffold compared to bulkier piperazine analogs .

Table 3: Antioxidant and Antibacterial Activities ()

Insights :

- Bromophenyl and hydroxy-methoxyphenyl substituents in ’s compounds demonstrate strong antioxidant activity (67–79%), likely due to radical-scavenging phenolic groups .

- Antibacterial activity in pyridin-2(1H)-ones is generally moderate, suggesting the target compound may require structural optimization for enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.